molecular formula C23H19NO5 B2599866 7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 887216-49-1

7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2599866
CAS No.: 887216-49-1
M. Wt: 389.407
InChI Key: QITCTCYYUNZGMV-UHFFFAOYSA-N
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Description

7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound that features a bichromene core structure with a pyrrolidin-1-yl methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions

    Preparation of Bichromene Core: The bichromene core can be synthesized through a series of cyclization reactions involving appropriate precursors such as substituted phenols and aldehydes. These reactions often require catalysts like Lewis acids and are carried out under controlled temperature and pressure conditions.

    Introduction of Pyrrolidin-1-yl Methyl Group: The pyrrolidin-1-yl methyl group can be introduced via nucleophilic substitution reactions. This step involves the reaction of a suitable pyrrolidine derivative with the bichromene core, often in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyrrolidin-1-yl methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups of the bichromene core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrrolidin-1-yl methyl group. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydride, potassium carbonate

    Catalysts: Lewis acids, transition metal catalysts

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the pyrrolidin-1-yl methyl group and the bichromene core makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Medicine

In medicinal chemistry, 7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2

Properties

IUPAC Name

7-hydroxy-4-(2-oxochromen-3-yl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-19-8-7-15-16(17-11-14-5-1-2-6-20(14)28-23(17)27)12-21(26)29-22(15)18(19)13-24-9-3-4-10-24/h1-2,5-8,11-12,25H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCTCYYUNZGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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